molecular formula C12H10N4O2 B8448831 3-(2,4-Dimethoxy-pyrimidin-5-yl)-pyridine-2-carbonitrile CAS No. 952403-03-1

3-(2,4-Dimethoxy-pyrimidin-5-yl)-pyridine-2-carbonitrile

Cat. No. B8448831
CAS RN: 952403-03-1
M. Wt: 242.23 g/mol
InChI Key: SAHRIZGJAFYOJE-UHFFFAOYSA-N
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Description

3-(2,4-Dimethoxy-pyrimidin-5-yl)-pyridine-2-carbonitrile is a useful research compound. Its molecular formula is C12H10N4O2 and its molecular weight is 242.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2,4-Dimethoxy-pyrimidin-5-yl)-pyridine-2-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2,4-Dimethoxy-pyrimidin-5-yl)-pyridine-2-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

952403-03-1

Molecular Formula

C12H10N4O2

Molecular Weight

242.23 g/mol

IUPAC Name

3-(2,4-dimethoxypyrimidin-5-yl)pyridine-2-carbonitrile

InChI

InChI=1S/C12H10N4O2/c1-17-11-9(7-15-12(16-11)18-2)8-4-3-5-14-10(8)6-13/h3-5,7H,1-2H3

InChI Key

SAHRIZGJAFYOJE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC=C1C2=C(N=CC=C2)C#N)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

2,4-Dimethoxy-pyrimidine-5-boronic acid (1 g, 5.46 mmol) was dissolved in degassed n-PrOH (30 ml) and then 2-cyano-3-bromopyridine (950 mg, 5.19 mmol), Na2CO3 (1.65 g, 15.56 mmol), PPh3 (393 mg, 1.5 mmol) and Pd(OAc)2 (114 mg, 0.51 mmol) were added. The suspension was stirred at reflux for 3 hours. After cooling, the solvent was evaporated under vacuum and the crude was partitioned between water and ethyl acetate. The organic phase washed with brine, dried (Na2SO4) and evaporated. The residue was triturated with iPrOH to give 1 g of the title compound as a white powder (76% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
950 mg
Type
reactant
Reaction Step Two
Quantity
1.65 g
Type
reactant
Reaction Step Two
Name
Quantity
393 mg
Type
reactant
Reaction Step Two
Quantity
114 mg
Type
catalyst
Reaction Step Two
Yield
76%

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